(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate is a complex organic compound characterized by a cyclopropane ring with a 3,4-difluorophenyl substituent and an amine group. This compound is of significant interest in both medicinal chemistry and biochemical research due to its potential therapeutic applications and its role as an intermediate in the synthesis of other biologically active molecules.
The compound can be synthesized through various methods, primarily involving cyclopropanation reactions and subsequent functional group transformations. It is often used in scientific research as a building block for more complex molecules.
This compound belongs to the class of cyclopropanamines, which are known for their unique three-membered ring structure that imparts distinctive chemical reactivity and biological properties. It is also classified under the category of fluorinated compounds due to the presence of fluorine atoms in its structure.
The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine typically involves several key steps:
One common synthetic route involves:
The molecular formula for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is with a molecular weight of approximately 205.63 g/mol. The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the molecular environment:
The compound can undergo several types of chemical reactions:
Common reagents used include:
The mechanism of action for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine involves its interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to bind effectively to these targets, potentially inhibiting enzyme activity or modulating receptor functions. This mechanism is crucial for understanding its therapeutic potential in drug development .
Differential Scanning Calorimetry (DSC) indicates thermal stability characteristics that are important for storage and handling .
The applications of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride are diverse:
This compound is systematically named as (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate, representing a molecular complex where the chiral cyclopropanamine base is paired with the chiral dihydroxysuccinate (tartrate) counterion. The molecular formula is C₁₃H₁₅F₂NO₆, with a molecular weight of 319.26 g/mol [6] [7]. Its chemical structure features two distinct chiral elements:
The compound is identified by several key identifiers:
Its isomeric SMILES notation (N[C@H]1[C@H](C2=CC=C(F)C(F)=C2)C1.O=C(O)[C@H](O)[C@@H](O)C(O)=O
) precisely encodes the absolute configurations of both chiral components [8]. The salt form significantly modifies the parent amine's physical properties, enhancing crystallinity and stability for pharmaceutical processing. X-ray crystallography confirms the trans configuration across the cyclopropane ring and the specific diastereomeric interaction between the amine and tartrate components, which is crucial for its function as a resolving agent [5].
Table 1: Key Identifiers and Molecular Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 220352-39-6 | [6] [7] |
Molecular Formula | C₁₃H₁₅F₂NO₆ | [1] [7] |
Molecular Weight | 319.26 g/mol | [6] [7] |
Parent Amine CAS | 115649-10-9 | [3] |
MDL Number | MFCD22374088 | [7] |
Isomeric SMILES | N[C@H]1[C@H](C2=CC=C(F)C(F)=C2)C1.O=C(O)[C@H](O)[C@@H](O)C(O)=O | [8] |
The development of this chiral cyclopropanamine derivative is intrinsically linked to the quest for stereoselective synthesis of modern pharmaceuticals. Its significance emerged prominently in the early 2000s as pharmaceutical chemists sought efficient routes to ticagrelor (Brilinta®), a potent P2Y₁₂ receptor antagonist and antiplatelet drug [3] [10]. The (1R,2S) enantiomer of 2-(3,4-Difluorophenyl)cyclopropanamine demonstrated superior biological activity as a key intermediate in ticagrelor's complex structure, driving the need for enantioselective synthesis methods [10].
Early synthetic routes suffered from low enantiomeric excess (ee) and cumbersome purification, leading to high production costs. The introduction of the (2R,3R)-dihydroxysuccinate salt represented a significant advancement by enabling efficient chiral resolution through diastereomeric crystallization [5]. This salt formation leverages the differential solubility of diastereomeric pairs, allowing isolation of the desired enantiomer with high optical purity (>99% ee) [10]. Patent literature (CN104974017B, EP2644590A1) highlights the intense industrial focus on optimizing this compound's synthesis to support large-scale production of ticagrelor and structurally related therapeutics [5] [10].
The primary pharmaceutical application of this compound is as a chiral building block in synthesizing biologically active molecules. Its significance stems from:
In ticagrelor synthesis, this salt serves as the precursor to the cyclopropylamine segment that connects the nucleoside-like core to the fluorophenyl moiety [3] [10]. The salt is typically de-salted under controlled basic conditions to liberate the free amine, which then undergoes selective coupling reactions. The high chiral purity (>99% ee) is essential because the opposite enantiomer can act as an impurity, potentially affecting the drug's efficacy and safety profile [3].
Alternative salt forms have been explored (hydrochloride, mandelate), but the (2R,3R)-dihydroxysuccinate salt offers advantages in crystallinity, yield, and purification efficiency during large-scale manufacturing [4] [5]. Recent synthetic improvements employ asymmetric cyclopropanation using chiral catalysts (e.g., CBS catalysts) or enzymatic resolutions, achieving ee values >98% before salt formation [5] [10].
Table 2: Comparative Salt Forms of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Salt Form | Molecular Formula | Molecular Weight (g/mol) | Key Advantages | Primary Use |
---|---|---|---|---|
(2R,3R)-2,3-Dihydroxysuccinate | C₁₃H₁₅F₂NO₆ | 319.26 | Superior crystallinity, high chiral purity | Ticagrelor synthesis |
Hydrochloride | C₉H₁₀ClF₂N | 205.63 | Higher solubility in polar solvents | Analytical reference standard [3] |
(R)-2-Hydroxy-2-phenylacetate | C₁₇H₁₇F₂NO₃ | 321.32 | Alternative resolution agent | Intermediate purification [4] |
Free Amine | C₉H₉F₂N | 169.18 | Reactive form for coupling | Direct synthesis [2] |
Table 3: Synthetic Approaches to the Chiral Cyclopropanamine Core
Method | Key Reagent/Catalyst | Chiral Control Strategy | Reported ee (%) | Reference |
---|---|---|---|---|
Chiral Salt Resolution | (2R,3R)-Tartaric acid | Diastereomeric crystallization | >99.5% | [5] [10] |
Asymmetric Cyclopropanation | CBS catalyst/(R)-BINAP complexes | Substrate-directed stereoselectivity | 95-98% | [5] |
Enzymatic Resolution | Lipases/esterases | Kinetic resolution of racemate | >99% | [10] |
Corey-Bakshi-Shibata Reduction | (S)-CBS catalyst | Borane-mediated asymmetric reduction | >98% | [5] |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: